molecular formula C12H14ClNO3 B1324093 Ethyl 5-(6-chloropyridin-3-YL)-5-oxovalerate CAS No. 890100-65-9

Ethyl 5-(6-chloropyridin-3-YL)-5-oxovalerate

Cat. No.: B1324093
CAS No.: 890100-65-9
M. Wt: 255.7 g/mol
InChI Key: PLVFGNNFUNLNGL-UHFFFAOYSA-N
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Description

Ethyl 5-(6-chloropyridin-3-YL)-5-oxovalerate is an organic compound that features a pyridine ring substituted with a chlorine atom at the 6th position and an ethyl ester group at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(6-chloropyridin-3-YL)-5-oxovalerate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 6-chloropyridine-3-carboxylic acid.

    Esterification: The carboxylic acid group is esterified using ethanol in the presence of a strong acid catalyst such as sulfuric acid to form ethyl 6-chloropyridine-3-carboxylate.

    Oxidation: The ester is then subjected to oxidation using an oxidizing agent like potassium permanganate or chromium trioxide to introduce the oxo group, resulting in this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(6-chloropyridin-3-YL)-5-oxovalerate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Reduction Reactions: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., sodium hydroxide), solvent (e.g., ethanol), temperature (e.g., reflux).

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvent (e.g., tetrahydrofuran), temperature (e.g., room temperature).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvent (e.g., water, acetone), temperature (e.g., room temperature).

Major Products

    Substitution: Substituted pyridine derivatives.

    Reduction: Hydroxy derivatives.

    Oxidation: Carboxylic acids or other oxidized products.

Scientific Research Applications

Ethyl 5-(6-chloropyridin-3-YL)-5-oxovalerate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-(6-chloropyridin-3-YL)-5-oxovalerate involves its interaction with specific molecular targets. The chlorine atom and the oxo group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Ethyl 5-(6-chloropyridin-3-YL)-5-oxovalerate can be compared with other similar compounds, such as:

    Ethyl 5-(6-bromopyridin-3-YL)-5-oxovalerate: Similar structure but with a bromine atom instead of chlorine, which may result in different reactivity and biological activity.

    Ethyl 5-(6-fluoropyridin-3-YL)-5-oxovalerate: Contains a fluorine atom, potentially leading to different pharmacokinetic properties.

    Ethyl 5-(6-methylpyridin-3-YL)-5-oxovalerate: Substituted with a methyl group, which may affect its steric and electronic properties.

Properties

IUPAC Name

ethyl 5-(6-chloropyridin-3-yl)-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO3/c1-2-17-12(16)5-3-4-10(15)9-6-7-11(13)14-8-9/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLVFGNNFUNLNGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90641800
Record name Ethyl 5-(6-chloropyridin-3-yl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890100-65-9
Record name Ethyl 5-(6-chloropyridin-3-yl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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